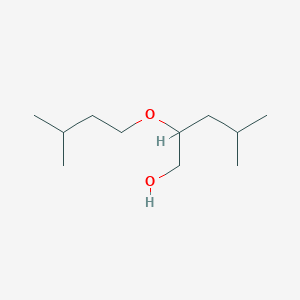

4-Methyl-2-(3-methylbutoxy)pentan-1-ol

Description

4-Methyl-2-(3-methylbutoxy)pentan-1-ol (CAS: 10086-50-7) is a branched-chain alcohol with the molecular formula C₁₁H₂₄O₂ and a molecular weight of 188.31 g/mol . Structurally, it features a pentanol backbone substituted with a 4-methyl group and a 3-methylbutoxy ether moiety. This compound is a colorless liquid at room temperature, with an estimated boiling point of 258.33°C and a density of 0.8596 g/cm³ . It exhibits low water solubility due to its hydrophobic branched structure, making it suitable for applications in non-polar solvents or as an intermediate in organic synthesis. Safety data indicate it is mildly toxic and may cause skin/eye irritation, with decomposition releasing irritant fumes .

Properties

CAS No. |

10086-50-7 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

4-methyl-2-(3-methylbutoxy)pentan-1-ol |

InChI |

InChI=1S/C11H24O2/c1-9(2)5-6-13-11(8-12)7-10(3)4/h9-12H,5-8H2,1-4H3 |

InChI Key |

GDFYQZHRZFIDNT-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(CC(C)C)CO |

Canonical SMILES |

CC(C)CCOC(CC(C)C)CO |

Synonyms |

4-Methyl-2-(3-methylbutoxy)-1-pentanol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 4-Methyl-2-(3-methylbutoxy)pentan-1-ol with other pentanols and related alcohols in terms of physicochemical properties, applications, and research findings:

Key Comparative Findings

Structural Effects on Physical Properties: The 3-methylbutoxy group in this compound significantly increases its hydrophobicity compared to linear alcohols like pentan-1-ol, reducing water solubility but enhancing compatibility with non-polar matrices . Branched alcohols (e.g., 2-methylbutan-1-ol) generally exhibit lower boiling points than their linear counterparts due to reduced intermolecular forces . However, the extended carbon chain in this compound elevates its boiling point despite branching .

Chromatographic Behavior: In GC-MS analyses, branched alcohols like this compound show retention times similar to other pentanols but distinct migration patterns due to differences in polarity and dimerization tendencies during ionization .

Biological Interactions :

- Hydrophobic interactions dominate the binding of branched alcohols to proteins. For example, 2-(3-methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine (structurally related) binds alpha-glucosidase with three hydrophobic residues, suggesting similar behavior for the target compound .

Industrial Relevance :

- While pentan-1-ol and 2-methylbutan-1-ol are produced at ≥1,000 tonnes/year in the EU for ester synthesis, this compound is likely niche due to its complex structure and lower commercial demand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.